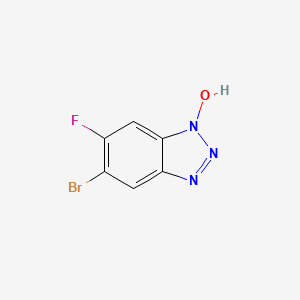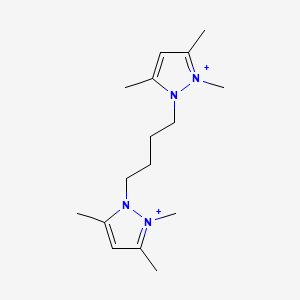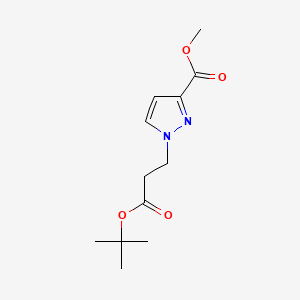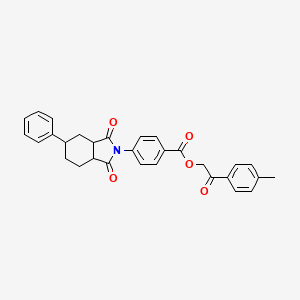![molecular formula C14H10F3NO B12467003 4-[(E)-{[3-(trifluoromethyl)phenyl]imino}methyl]phenol](/img/structure/B12467003.png)
4-[(E)-{[3-(trifluoromethyl)phenyl]imino}methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-{[3-(trifluoromethyl)phenyl]imino}methyl]phenol is a compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an imino group and a phenol group. This compound belongs to the class of Schiff bases, which are known for their stability and ease of synthesis . Schiff bases are formed through the nucleophilic addition reaction between amines and aldehydes or ketones .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[3-(trifluoromethyl)phenyl]imino}methyl]phenol typically involves the reaction of 4-hydroxybenzaldehyde with 3-(trifluoromethyl)aniline under acidic or basic conditions . The reaction proceeds through the formation of an imine intermediate, which is then stabilized by the presence of the trifluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{[3-(trifluoromethyl)phenyl]imino}methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-[(E)-{[3-(trifluoromethyl)phenyl]imino}methyl]phenol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-[(E)-{[3-(trifluoromethyl)phenyl]imino}methyl]phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The imine group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
4-[(E)-{[4-(trifluoromethyl)phenyl]imino}methyl]phenol: Similar structure but with the trifluoromethyl group in a different position.
4-[(E)-{[4-(trifluoromethyl)phenyl]methoxy}imino]methyl]phenol: Contains a methoxy group instead of a phenol group.
Uniqueness
4-[(E)-{[3-(trifluoromethyl)phenyl]imino}methyl]phenol is unique due to the specific positioning of the trifluoromethyl group, which influences its chemical reactivity and biological activity. The presence of the phenol group also contributes to its distinct properties, such as its ability to form hydrogen bonds and participate in redox reactions .
Properties
Molecular Formula |
C14H10F3NO |
|---|---|
Molecular Weight |
265.23 g/mol |
IUPAC Name |
4-[[3-(trifluoromethyl)phenyl]iminomethyl]phenol |
InChI |
InChI=1S/C14H10F3NO/c15-14(16,17)11-2-1-3-12(8-11)18-9-10-4-6-13(19)7-5-10/h1-9,19H |
InChI Key |
XZSAEJKNBRDRGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N=CC2=CC=C(C=C2)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-Bromophenoxy)[(4-methylphenyl)sulfonyl]methanone](/img/structure/B12466924.png)
![N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chloro-4-methylphenyl)glycinamide](/img/structure/B12466927.png)

![N-[4-(acetylamino)phenyl]-N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B12466945.png)
![2-{1-[(4-Chlorophenyl)methyl]-2-oxoindol-3-ylidene}propanedinitrile](/img/structure/B12466950.png)





![1,5-dimethyl-4-({(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}amino)-2-phenyl-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B12466995.png)
![N-(4-chlorophenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanamide](/img/structure/B12466996.png)
![N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]alaninamide](/img/structure/B12467004.png)
![methyl 3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]propanoate](/img/structure/B12467006.png)
